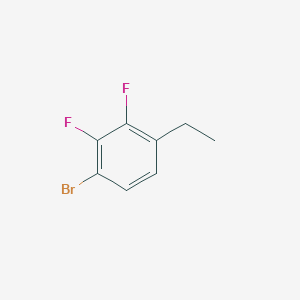

1-Bromo-4-ethyl-2,3-difluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrF2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

1-bromo-4-ethyl-2,3-difluorobenzene |

InChI |

InChI=1S/C8H7BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |

InChI Key |

QBQPAFXTMRGLCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Br)F)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategies for 1 Bromo 4 Ethyl 2,3 Difluorobenzene

Retrosynthetic Analysis Approaches for Functionalized Fluoroarenes

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves mentally deconstructing the target molecule into simpler, readily available starting materials, known as precursors. amazonaws.com For 1-Bromo-4-ethyl-2,3-difluorobenzene, several logical disconnections can be proposed, each suggesting a different forward synthetic route.

Key retrosynthetic disconnections for the target molecule include:

C-Br Bond Disconnection: This is often the most straightforward approach, suggesting an electrophilic bromination of a 1-ethyl-2,3-difluorobenzene (B13223931) precursor. This strategy's success hinges on the regioselectivity of the bromination reaction, which is governed by the directing effects of the existing ethyl and fluoro substituents.

C-Ethyl Bond Disconnection: This approach points to a Friedel-Crafts acylation or alkylation of 1-bromo-2,3-difluorobenzene (B1273032). Acylation followed by reduction is generally preferred to avoid polysubstitution and carbocation rearrangement issues common in Friedel-Crafts alkylation.

C-F Bond Disconnections: Introducing fluorine atoms onto an aromatic ring can be complex. A common method involves the Balz-Schiemann reaction, which would disconnect the molecule to a corresponding 4-bromo-1-ethyl-2,3-diaminobenzene or a related aniline (B41778) precursor. wikipedia.org

Multi-step Disconnections: More complex routes might involve building the fluorine-substituted ring first and then introducing the other functionalities, or vice-versa. For instance, starting from a simpler difluoroaniline and sequentially adding the ethyl and bromo groups.

These approaches are summarized in the table below, outlining the precursor molecules suggested by each disconnection strategy.

| Disconnection Strategy | Precursor Molecule(s) | Key Transformation |

| C-Br Bond | 1-Ethyl-2,3-difluorobenzene | Electrophilic Aromatic Bromination |

| C-Ethyl Bond | 1-Bromo-2,3-difluorobenzene | Friedel-Crafts Acylation & Reduction |

| C-F Bonds | 4-Bromo-1-ethyl-2-amino-3-fluorobenzene | Balz-Schiemann Reaction |

| Multi-step via Aniline | 2,3-Difluoroaniline (B47769) | Alkylation / Acylation, Bromination, Diazotization |

Direct Halogenation Techniques and Selectivity Considerations

Direct halogenation represents a primary method for introducing bromine or fluorine atoms onto an aromatic ring. However, the regiochemical outcome is highly dependent on the electronic and steric influences of the substituents already present on the precursor molecule.

A plausible and direct route to this compound involves the electrophilic aromatic bromination of 1-ethyl-2,3-difluorobenzene. In this reaction, the regioselectivity of the incoming bromide electrophile is dictated by the combined directing effects of the ethyl group and the two fluorine atoms.

Ethyl Group: An activating, ortho, para-directing group.

Fluorine Atoms: Deactivating, but ortho, para-directing groups.

The positions on the 1-ethyl-2,3-difluorobenzene ring are influenced as follows:

Position 4: para to the ethyl group and ortho to the fluorine at C3. This position is electronically favored by both types of substituents.

Position 5: meta to the ethyl group and meta to the fluorine at C3. This position is disfavored.

Position 6: ortho to the ethyl group and ortho to the fluorine at C2. This position is sterically hindered by the adjacent ethyl group.

Therefore, electrophilic bromination using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to yield the desired this compound as the major product due to the synergistic directing effects towards the C4 position and lower steric hindrance compared to the C6 position. nih.govresearchgate.net

Introducing fluorine atoms directly onto a pre-functionalized aromatic ring like 4-bromo-1-ethylbenzene is challenging. Elemental fluorine (F₂) is highly reactive and difficult to control, often leading to non-selective reactions and over-fluorination. tcichemicals.com

Alternative electrophilic fluorinating agents, often containing an N-F bond, have been developed for more controlled reactions. However, these reagents are expensive, and their effectiveness can be substrate-dependent. A more common and reliable approach for introducing fluorine atoms is through nucleophilic substitution, particularly via diazonium salts, which is discussed in a later section. Direct fluorination of a bromo-ethyl-benzene precursor is generally not considered a primary or efficient route for the synthesis of this compound.

Multi-step Synthesis Routes

Multi-step syntheses offer greater control over regiochemistry, often by using functional groups to direct subsequent reactions before being removed or transformed.

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG) to coordinate with an organolithium base, leading to deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile.

Fluorine is known to be a moderate DMG. organic-chemistry.org In the case of 1,2-difluorobenzene, the two fluorine atoms can cooperatively direct metalation to the C3 position. A potential, albeit theoretical, pathway to the target compound using this strategy could be:

DoM of 1,2-difluorobenzene: Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of an additive like TMEDA would generate 2,3-difluorophenyllithium. baranlab.orguwindsor.ca

Ethylating the Intermediate: Reaction of the aryllithium species with an ethylating agent (e.g., ethyl iodide) would yield 1-ethyl-2,3-difluorobenzene.

Final Bromination Step: Subsequent electrophilic bromination, as described in section 2.2.1, would install the bromine atom at the C4 position.

This multi-step approach provides a high degree of control over the placement of the ethyl group, leveraging the directing ability of the fluorine atoms.

The transformation of an amino group on an aromatic ring into a variety of other functional groups via a diazonium salt intermediate is a cornerstone of synthetic aromatic chemistry. The Sandmeyer and Balz-Schiemann reactions are classic examples of this strategy. wikipedia.orgnih.gov

A highly plausible route to this compound starts from the commercially available 2,3-difluoroaniline. sigmaaldrich.com This pathway illustrates a common strategy where the final substitution pattern is built up sequentially.

Proposed Synthetic Route from 2,3-Difluoroaniline:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-Acetyl-2,3-difluoroaniline |

| 2 | Clemmensen or Wolff-Kishner Reduction | Zn(Hg), HCl or H₂NNH₂, KOH | 4-Ethyl-2,3-difluoroaniline |

| 3 | Sandmeyer Reaction (Bromination) | NaNO₂, HBr, CuBr | This compound |

This sequence begins by introducing an acetyl group, which is then reduced to the target ethyl group. The amino group, having served its purpose in directing the initial functionalization, is then converted to the bromo substituent via a Sandmeyer reaction. nih.gov

Alternatively, one could start with a bromo-ethyl-aniline and use the Balz-Schiemann reaction to introduce the fluoro groups. wikipedia.orgorganic-chemistry.orgscribd.com However, creating the necessary 2,3-diamino precursor or selectively converting a single amino group in the presence of other functionalities can be complex. Therefore, building upon the simpler 2,3-difluoroaniline precursor is often a more practical approach.

Palladium-Catalyzed Cross-Coupling for Aryl-Halide Formation from Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. whiterose.ac.uk While these reactions, such as the Suzuki, Heck, and Sonogashira couplings, most commonly use aryl halides as starting materials to form new C-C bonds, the principles can be adapted for the synthesis of the aryl-halide bond itself from suitable precursors. whiterose.ac.ukrsc.org

The formation of this compound could be envisioned through a palladium-catalyzed process where a precursor, such as an organometallic derivative of 4-ethyl-2,3-difluorobenzene (e.g., a boronic acid or an organotin reagent), is coupled with an electrophilic bromine source. However, a more conventional and widely practiced approach for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgscribd.com

The Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by a copper-salt-mediated displacement of the diazonium group with a halide. wikipedia.orggoogle.com For the synthesis of this compound, the likely precursor would be 4-ethyl-2,3-difluoroaniline. This amine would be converted to the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), and then treated with a copper(I) bromide (CuBr) solution to yield the target aryl bromide. wikipedia.orggoogle.com

Once synthesized, this compound becomes a valuable precursor for a wide array of palladium-catalyzed cross-coupling reactions to introduce further complexity. For instance, it could undergo a Suzuki coupling with an arylboronic acid to form a biaryl structure, a Heck reaction with an alkene, or a Buchwald-Hartwig amination to form a C-N bond. whiterose.ac.ukrsc.org The versatility of these reactions makes the initial synthesis of the aryl bromide a critical step.

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Bond Formed | Typical Catalyst System |

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Reagent | C(sp²)–C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | C(sp²)–C(sp²) | Pd(OAc)₂, PdCl₂ with phosphine ligands |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkynes | C(sp²)–C(sp) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | C(sp²)–N | Pd catalyst with specialized phosphine ligands |

| Stille Coupling | Aryl/Vinyl Halide + Organotin Reagent | C(sp²)–C(sp²) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

Green Chemistry Principles in Synthetic Design for Halogenated Aromatics

The synthesis of halogenated aromatics is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. taylorfrancis.comresearchgate.net These principles are critical in designing sustainable manufacturing processes for compounds like this compound.

The choice of solvent is a crucial factor in the environmental impact of a chemical process. rsc.org Many traditional solvents used in cross-coupling and halogenation reactions, such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and chlorinated solvents, are now considered problematic due to their toxicity and environmental persistence. researchgate.netacs.orgrsc.org

Green chemistry encourages the use of safer, more sustainable alternatives. Solvent selection guides now rank solvents based on safety, health, and environmental criteria. acs.org For palladium-catalyzed reactions, research has identified several "greener" solvents that can effectively replace their more hazardous counterparts. acs.org Bio-based solvents like Cyrene™ (dihydrolevoglucosenone), dimethyl isosorbide, and ethyl lactate (B86563) are gaining traction. researchgate.net In a comprehensive study on Suzuki-Miyaura coupling, isopropyl acetate (B1210297) (i-PrOAc) was identified as a highly recommended green solvent, with alternatives including methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC). acs.org The optimization of reaction conditions in these greener solvents is an active area of research aimed at maintaining high yields and catalyst performance. nih.gov

Table 2: Comparison of Solvents for Halogenated Aromatic Synthesis

| Solvent | Classification | Boiling Point (°C) | Key Considerations |

| Tetrahydrofuran (THF) | Problematic/Hazardous | 66 | Forms explosive peroxides; environmental concerns. acs.org |

| N,N-Dimethylformamide (DMF) | Hazardous | 153 | High boiling point, toxic, generates toxic byproducts. researchgate.net |

| Heptane | Recommended | 98 | Non-polar, green solvent suitable for certain reactions. rsc.org |

| Isopropyl Acetate (i-PrOAc) | Recommended | 89 | Environmentally friendly alternative for cross-coupling. acs.org |

| Cyclopentyl Methyl Ether (CPME) | Recommended | 106 | Good alternative to THF, higher boiling point, lower peroxide formation. acs.org |

| Water | Recommended | 100 | The ultimate green solvent, though often requires phase-transfer catalysts or co-solvents for organic substrates. nih.gov |

Palladium is a precious and costly metal, making the efficiency and recyclability of palladium catalysts a key economic and environmental consideration. acs.org An ideal catalyst should exhibit a high turnover number (TON), indicating the number of substrate molecules converted per catalyst molecule, and a high turnover frequency (TOF), which is the rate of conversion. acs.org

To improve sustainability, significant efforts have been made to develop recyclable catalytic systems. acs.org These fall into two main categories:

Heterogeneous Catalysts: The palladium catalyst is immobilized on a solid support, such as charcoal, silica, or a polymer resin (e.g., Pd EnCat™). mdpi.com This allows for easy separation of the catalyst from the reaction mixture by simple filtration and enables its reuse over multiple cycles. mdpi.com A major challenge is preventing the leaching of palladium from the support into the product. mdpi.com

Homogeneous Catalyst Recycling: These methods aim to retain the high activity and selectivity of soluble catalysts while allowing for their recovery. nih.gov Techniques include using multiphase systems (e.g., aqueous/organic or fluorous phases) where the catalyst is soluble in only one phase, allowing for separation and recycling. nih.govacs.org Another approach is the use of soluble polymer-supported catalysts that can be precipitated out after the reaction. acs.org

Successful catalyst recycling not only reduces costs but also minimizes the contamination of the final product with residual heavy metals, which is a critical concern in the pharmaceutical industry. nih.gov

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. ausetute.com.au The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as they generate few or no byproducts. scranton.edukccollege.ac.in Substitution and elimination reactions, by contrast, often have lower atom economies. ausetute.com.au

When considering the synthesis of this compound, the atom economy of different bromination methods can be compared. For example, direct electrophilic bromination of 1-ethyl-2,3-difluorobenzene with molecular bromine (Br₂) would proceed with the formation of hydrogen bromide (HBr) as a byproduct.

C₈H₈F₂ + Br₂ → C₈H₇BrF₂ + HBr

In this case, only one of the two bromine atoms from the Br₂ molecule is incorporated into the final product, leading to a lower atom economy. wordpress.com In contrast, an addition reaction where all reactant atoms are incorporated would have a 100% atom economy. ausetute.com.au While not always feasible, designing synthetic routes that maximize atom economy is a key goal for reducing waste and creating more sustainable chemical processes. chegg.com

Iii. Reactivity and Mechanistic Investigations of 1 Bromo 4 Ethyl 2,3 Difluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org

The two fluorine atoms, being highly electronegative, strongly withdraw electron density from the benzene (B151609) ring, activating it towards nucleophilic attack. youtube.comyoutube.com This deactivation makes the aromatic ring electron-deficient and more susceptible to reaction with nucleophiles. masterorganicchemistry.com In SNAr reactions, fluoride (B91410) is often a better leaving group than bromide, which is counterintuitive based on anion stability. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong polarization of the C-F bond. youtube.comyoutube.com

Therefore, in 1-Bromo-4-ethyl-2,3-difluorobenzene, nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine substituents. The regioselectivity would be influenced by the relative activation provided by the other substituents. The bromine atom and the ethyl group also play a role in directing the incoming nucleophile.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org The substituents on the ring play a crucial role in directing the incoming electrophile to specific positions (ortho, meta, or para). masterorganicchemistry.com

The directing effects of the substituents on this compound are a combination of their inductive and resonance effects:

Fluorine and Bromine: Halogens are deactivating groups due to their strong negative inductive effect, which withdraws electron density from the ring. youtube.com However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack at these positions. youtube.com

Ethyl Group: The ethyl group is an activating group and an ortho, para-director. It donates electron density to the ring through a positive inductive effect, thereby stabilizing the arenium ion intermediate. youtube.com

Given the presence of multiple substituents with competing directing effects, a mixture of products would be expected in an EAS reaction of this compound. The selectivity for a particular isomer would depend on the reaction conditions and the nature of the electrophile. For instance, bulky electrophiles would favor attack at less sterically hindered positions. Detailed selectivity studies would be required to determine the major and minor products of various EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation.

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The carbon-bromine bond in this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions known as cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental in modern organic synthesis.

The aryl bromide moiety can readily participate in reactions such as:

Suzuki Coupling: Reaction with a boronic acid or ester.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

Stille Coupling: Reaction with an organotin reagent.

Suzuki-Miyaura Coupling Investigations with Fluorinated Aryl Bromides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. For fluorinated aryl bromides like this compound, this reaction provides a powerful route to synthesize complex polyfluorinated biaryl structures, which are of significant interest in medicinal chemistry and materials science. harvard.edu

The presence of fluorine atoms on the aromatic ring generally enhances the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. researchgate.net However, the electronic effects can be complex. While electron-withdrawing groups like fluorine can facilitate oxidative addition, they can also influence other steps in the cycle, such as reductive elimination.

Research on various fluorinated aryl bromides has demonstrated the versatility of the Suzuki-Miyaura coupling. Palladium-based catalysts, often supported by specialized ligands, are typically employed to achieve high efficiency and selectivity. For instance, studies on the coupling of fluorinated aryl bromides with various boronic acids have shown excellent conversion rates using heterogeneous catalysts based on palladium nanoparticles. harvard.edu These systems offer the advantage of being recyclable, aligning with the principles of green chemistry. harvard.edu

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for a successful coupling. For substrates like this compound, the ortho-difluoro substitution pattern can introduce steric hindrance, potentially requiring more robust catalytic systems or optimized reaction conditions compared to less substituted analogues. Research on unprotected ortho-bromoanilines, which also present challenges, has shown that specific ligand and catalyst combinations can overcome these difficulties, achieving good to excellent yields. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling of related fluorinated aryl bromides.

| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | EtOH/H2O | ~90 | harvard.edu |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | EtOH/H2O | ~75 | harvard.edu |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | EtOH/H2O | ~85 | harvard.edu |

| 3-Bromo-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 70 | nih.gov |

Heck Reaction Studies

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental method for forming substituted alkenes. researchgate.net In the context of this compound, the Heck reaction would involve the coupling of the aryl bromide with an alkene to introduce a vinyl group onto the fluorinated aromatic core.

The reactivity of aryl halides in the Heck reaction generally follows the trend I > Br > Cl, making aryl bromides like the title compound suitable substrates. The presence of electron-withdrawing fluorine atoms can increase the rate of oxidative addition of the C-Br bond to the palladium catalyst. However, the substitution pattern, particularly the ortho-difluoro arrangement, can influence the reaction's efficiency. Ortho-substituents on the aryl halide can sometimes lead to lower yields due to steric hindrance. mit.edu

A wide array of palladium catalysts, including phosphine-free systems and those employing N-heterocyclic carbene (NHC) ligands, have been developed to improve the efficiency and scope of the Heck reaction. researchgate.netmit.edu For challenging substrates, the choice of ligand, base, and solvent is critical. For example, studies on various aryl bromides have shown that imidazole-based secondary phosphine (B1218219) oxide (SPO) ligated palladium complexes can effectively catalyze the reaction under mild conditions (60 °C), accommodating a broad range of electron-rich and electron-poor olefins. wikipedia.org

The table below presents data from Heck reactions involving substituted aryl bromides, illustrating typical reaction parameters.

| Aryl Halide | Olefin | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | Pd-SPO Complex (2 mol%) | K2CO3 | DMF | 98 | wikipedia.org |

| 4-Bromonitrobenzene | Styrene | Pd-SPO Complex (2 mol%) | K2CO3 | DMF | 99 | wikipedia.org |

| 1-Bromo-4-fluorobenzene | Styrene | Pd-SPO Complex (2 mol%) | K2CO3 | DMF | 97 | wikipedia.org |

| 1-Bromo-2,4-difluorobenzene | Styrene | Pd-SPO Complex (2 mol%) | K2CO3 | DMF | 96 | wikipedia.org |

Sonogashira Coupling Applications

The Sonogashira coupling provides a reliable method for the synthesis of arylalkynes through the palladium- and copper-cocatalyzed reaction of terminal alkynes with aryl or vinyl halides. organic-chemistry.orgacs.org For this compound, this reaction facilitates the introduction of an ethynyl (B1212043) moiety, a versatile functional group for further synthetic transformations.

The general mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. organic-chemistry.org The reactivity of the aryl halide is a key factor, with aryl bromides being common and effective substrates. The electron-withdrawing nature of the fluorine atoms in this compound is expected to enhance its reactivity in the oxidative addition step. Research has shown that even unreactive electron-rich fluoroarenes can undergo efficient Sonogashira coupling in the presence of suitable catalysts and conditions. organic-chemistry.org

The steric and electronic properties of substituents on both the aryl bromide and the alkyne can significantly influence the reaction's outcome. organic-chemistry.org For sterically demanding aryl bromides, such as those with ortho substituents, the choice of a bulky phosphine ligand on the palladium catalyst is often crucial for achieving good yields. organic-chemistry.org The ortho-difluoro substitution on the target molecule suggests that steric factors need to be carefully considered when selecting a catalytic system. Studies on ortho-substituted aryl bromides have shown that their reactivity can be nearly equivalent to para-substituted isomers when appropriate fluorescent alkyne reagents and catalytic systems are used. wikipedia.org

The following table summarizes conditions for Sonogashira couplings of various bromoarenes.

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylacetylene | Pd(PPh3)4/CuI | Et3N | Toluene | 95 | organic-chemistry.org |

| 2-Bromotoluene | Phenylacetylene | Pd(PPh3)4/CuI | Et3N | Toluene | 85 | organic-chemistry.org |

| 4-Nitrobromobenzene | Phenylacetylene | trans-[bromo(p-nitrophenyl)bis(triphenylphosphine)palladium(II)]/CuI | Diisopropylamine | THF | 98 | organic-chemistry.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | Benzene | 88 | acs.org |

Negishi and Stille Coupling Explorations

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. researchgate.netlibretexts.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. For a substrate like this compound, Negishi coupling offers a route to introduce a variety of alkyl, aryl, or vinyl groups.

Aryl bromides are effective electrophiles in this reaction. researchgate.net The palladium-catalyzed coupling of aryl bromides with organozinc reagents, including secondary alkylzinc halides and (difluoromethyl)zinc reagents, has been well-documented. wikipedia.orgacs.org The development of specialized ligands, such as biaryldialkylphosphines, has been crucial in promoting the desired reductive elimination over side reactions like β-hydride elimination, especially when coupling secondary alkyl groups. wikipedia.orgacs.org The reaction can be performed under mild conditions, often at room temperature, and tolerates a wide range of functional groups on the aryl bromide. acs.org

Stille Coupling

The Stille reaction couples an organotin compound (stannane) with an sp²-hybridized organohalide, catalyzed by palladium. Aryl bromides are common substrates, and the reaction is valued for its tolerance of a wide variety of functional groups.

The reactivity of this compound in a Stille coupling would be influenced by its electronic properties. Studies involving electron-deficient aryl fluorides have demonstrated successful coupling, suggesting that the fluorine substituents would not inhibit the reaction and may even facilitate it. The mechanism proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. Additives such as copper(I) salts and fluoride ions can have a synergistic effect, accelerating the reaction rate. While the toxicity of organotin reagents is a significant drawback, the Stille reaction remains a powerful tool, particularly for complex molecule synthesis where other methods may fail.

C-H Activation and Functionalization Strategies Directed by Fluorine

Direct C-H activation and functionalization represent a highly atom- and step-economical approach to modifying aromatic cores. In polyfluorinated arenes like this compound, the fluorine substituents can act as directing groups, enhancing the acidity and reactivity of the ortho C-H bonds. This allows for regioselective functionalization without the need for pre-installed directing groups.

Transition metal-catalyzed C-H functionalization ortho to a fluorine atom is an expanding field of research. The enhanced reactivity of these C-H bonds relative to other positions on the ring enables selective arylation, olefination, and alkylation. acs.org For example, copper(I)-catalyzed alkylation of electron-deficient polyfluoroarenes with diazo compounds has been developed as a practical method for constructing C(sp²)-C(sp³) bonds via direct C-H functionalization. Similarly, copper-catalyzed dehydrogenative cross-coupling reactions between N-fluorocarboxamides and polyfluoroarenes can proceed via a radical pathway to form C(sp²)-C(sp³) bonds with excellent regioselectivity. acs.org

In this compound, there are two C-H bonds ortho to fluorine atoms (at positions 6 and 4, though the latter is substituted with an ethyl group). The C-H bond at the 6-position is ortho to one fluorine atom, while the C-H bond at the 5-position is meta to both. The C-H bond at the 6-position would be the most likely site for fluorine-directed C-H activation.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The conversion of the C-Br bond in this compound into an organometallic species, such as a Grignard reagent (organomagnesium) or an organolithium, would transform its electrophilic carbon center into a potent nucleophile. These reagents are invaluable for forming new carbon-carbon bonds with a wide range of electrophiles.

Preparation Methodologies and Stability Studies

Preparation Methodologies

Grignard Reagents: The Grignard reagent of this compound would typically be prepared by reacting the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The presence of activating fluorine atoms can sometimes complicate Grignard formation, but it is generally feasible.

Organolithium Reagents: Organolithium species are often prepared via halogen-metal exchange, typically by treating the aryl bromide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C). This method is generally rapid and high-yielding.

Stability Studies

The stability of organometallic compounds is a critical factor in their successful use.

Thermal Stability: The thermal stability of organometallic compounds generally decreases down a group in the periodic table. Organolithium and Grignard reagents are reactive and can decompose, particularly at elevated temperatures. For instance, many alkyllithium reagents undergo slow thermal degradation even at 0 °C via β-hydride elimination, although this specific pathway is not available for aryl organometallics. The stability of the aryl Grignard and organolithium reagents derived from this compound would be influenced by the fluorine substituents. The electron-withdrawing nature of fluorine can increase the acidity of any adjacent C-H protons, potentially leading to decomposition pathways, but also generally stabilizes the carbanionic center.

Solvent Effects and Aggregation: The structure and reactivity of organolithium and Grignard reagents are highly dependent on the solvent. Ethereal solvents are commonly used as they solvate the metal center, breaking down the aggregate structures that are common in the solid state and in hydrocarbon solvents, thereby increasing reactivity.

Functional Group Compatibility: A major limitation of Grignard and organolithium reagents is their incompatibility with acidic protons (e.g., -OH, -NH, terminal alkynes) and many electrophilic functional groups (e.g., esters, ketones, nitriles) within the same molecule. The preparation of the Grignard or organolithium reagent of this compound itself should be straightforward as it lacks these incompatible groups.

The primary instability concern for the organolithium reagent of this compound would be its potential to undergo elimination of lithium fluoride to form a benzyne (B1209423) intermediate, a known reactivity pattern for ortho-fluoro-substituted aryllithiums. This pathway can be suppressed by maintaining low temperatures during its generation and subsequent reaction.

Reactivity with Electrophiles in Synthetic Pathways

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the directing and activating or deactivating effects of its four substituents. The benzene ring is substituted with two fluoro groups, a bromo group, and an ethyl group. Understanding the individual influence of these groups is crucial to predicting the regioselectivity of electrophilic attack.

The ethyl group (-CH₂CH₃) is an alkyl group, which is known to be an activating group and an ortho, para-director. This is due to its electron-donating inductive effect and hyperconjugation, which enrich the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

In this compound, the positions open for substitution are C5 and C6. The directing effects of the substituents are as follows:

Ethyl group (at C4): Directs ortho to positions C3 and C5. Position C3 is already substituted.

Bromo group (at C1): Directs ortho to position C2 and C6 and para to position C4. Positions C2 and C4 are already substituted.

Fluoro group (at C2): Directs ortho to positions C1 and C3 and para to position C5. Positions C1 and C3 are already substituted.

Fluoro group (at C3): Directs ortho to positions C2 and C4 and para to position C6. Positions C2 and C4 are already substituted.

Considering the available positions, C5 and C6, the directing effects can be summarized:

Position C5: Is ortho to the activating ethyl group and para to the deactivating fluoro group at C2.

Position C6: Is ortho to the deactivating bromo group at C1 and para to the deactivating fluoro group at C3.

The activating ethyl group strongly favors substitution at its ortho position (C5). The deactivating fluoro and bromo groups also direct to the available positions, but their influence is generally weaker than that of an activating alkyl group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the ethyl group. The C6 position is sterically hindered by the adjacent bromo group and is electronically deactivated by the neighboring fluoro and bromo groups, making it a less favorable site for substitution.

The expected outcome for common electrophilic aromatic substitution reactions is the formation of the 1-bromo-4-ethyl-2,3-difluoro-5-substituted-benzene as the major product.

Table of Expected Products in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Reagents | Expected Major Product | Expected Minor Product |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-ethyl-2,3-difluoro-5-nitrobenzene | 1-Bromo-4-ethyl-2,3-difluoro-6-nitrobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1,5-Dibromo-4-ethyl-2,3-difluorobenzene | 1,6-Dibromo-4-ethyl-2,3-difluorobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-2-ethyl-3,4-difluorophenyl)ethanone | 1-(6-Bromo-2-ethyl-3,4-difluorophenyl)ethanone |

| Sulfonation | SO₃, H₂SO₄ | 5-Bromo-2-ethyl-3,4-difluorobenzenesulfonic acid | 6-Bromo-2-ethyl-3,4-difluorobenzenesulfonic acid |

Iv. Computational and Theoretical Studies of 1 Bromo 4 Ethyl 2,3 Difluorobenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 1-Bromo-4-ethyl-2,3-difluorobenzene, such studies would provide a foundational understanding of its properties.

A detailed analysis of the electronic structure would be the first step in a computational investigation. This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, mapping the charge distribution across the molecule would reveal the electron density on each atom. This is critical for predicting how the molecule will interact with other chemical species. For instance, it would identify the most electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT Calculation Results for Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | (Not Available) | Indicates the ability to donate electrons. |

| LUMO Energy | (Not Available) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (Not Available) | Relates to chemical reactivity and stability. |

| Dipole Moment | (Not Available) | Measures the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from DFT calculations. No experimental or calculated data is currently available.

Reaction Pathway Modeling and Transition State Characterization

Understanding the reactivity of this compound is key to its application in chemical synthesis. Computational modeling can predict how this molecule will behave in chemical reactions.

By modeling various reaction types, such as electrophilic or nucleophilic aromatic substitution, computational chemistry can predict the most likely sites of reaction on the aromatic ring. The combination of the directing effects of the bromo, fluoro, and ethyl substituents makes predicting the regioselectivity non-trivial. Theoretical calculations of the activation energies for substitution at each possible position on the ring would provide a clear prediction of the reaction outcome.

For any given chemical transformation, a detailed energy landscape can be mapped out computationally. This involves identifying and characterizing the transition states—the highest energy points along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction mechanism and calculating the reaction rate. For example, in a Suzuki coupling reaction where the bromine atom is replaced, computational modeling could elucidate the detailed steps of oxidative addition, transmetalation, and reductive elimination, providing a complete energy profile of the catalytic cycle.

Spectroscopic Feature Prediction and Interpretation Methodologies

Computational methods are instrumental in predicting and interpreting the spectroscopic features of molecules. These techniques provide insights into the electronic structure and vibrational modes of a compound, which are directly related to its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical methods, primarily based on Density Functional Theory (DFT), are commonly employed to predict the chemical shifts of active nuclei such as ¹H, ¹³C, and ¹⁹F. The process typically involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule using a selected level of theory and basis set.

Magnetic Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

However, no specific studies detailing the predicted ¹H, ¹³C, or ¹⁹F NMR chemical shifts for This compound have been found.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. The typical workflow includes:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory.

Identification of Vibrational Modes: The output provides the frequencies of all normal modes of vibration. These are often scaled by an empirical factor to better match experimental values.

Intensity Prediction: The calculation also yields the IR intensities and Raman activities for each mode, which helps in predicting the appearance of the spectra.

No published data from vibrational frequency calculations specifically for This compound could be located.

Molecular Dynamics Simulations for Solvent Effects or Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like This compound , MD simulations could provide valuable insights into:

Solvent Effects: How the surrounding solvent molecules influence the conformation and properties of the solute.

Intermolecular Interactions: The nature and strength of interactions between molecules of the compound in a condensed phase.

This involves defining a force field for the molecule and simulating its behavior in a periodic box, often with explicit solvent molecules. Analysis of the simulation trajectories can reveal information about radial distribution functions, hydrogen bonding (if applicable), and other non-covalent interactions.

Regrettably, there are no available molecular dynamics simulation studies that have been published for This compound .

V. Spectroscopic Characterization Methodologies for 1 Bromo 4 Ethyl 2,3 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 1-Bromo-4-ethyl-2,3-difluorobenzene. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's structure can be assembled.

In ¹H NMR spectroscopy of this compound, the chemical shift, integration, and multiplicity of the signals provide distinct information about the protons' environments. The spectrum is expected to show signals for the ethyl group and the aromatic protons.

Ethyl Group: The ethyl group gives rise to two signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The methyl protons are shielded and appear upfield, while the methylene protons, being closer to the aromatic ring, are deshielded and appear further downfield. The coupling between these two groups (vicinal coupling) results in the characteristic quartet-triplet pattern.

Aromatic Protons: The benzene (B151609) ring has two protons. Their chemical shifts are influenced by the electronic effects of the substituents (Br, F, and ethyl group). The protons will appear as complex multiplets due to coupling to each other (H-H coupling) and to the adjacent fluorine atoms (H-F coupling). The proton at position 5 is expected to be a doublet of doublets (or a more complex multiplet) due to coupling with the proton at position 6 and the fluorine at position 3. The proton at position 6 will similarly show coupling to the proton at position 5.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.2 | Triplet (t) | J(H,H) ≈ 7.6 |

| CH₂ | ~2.7 | Quartet (q) | J(H,H) ≈ 7.6 |

| Ar-H (H-5) | ~7.1-7.3 | Multiplet (m) | J(H,H), J(H,F) |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Alkyl Carbons: The two carbons of the ethyl group will appear in the upfield (aliphatic) region of the spectrum.

Aromatic Carbons: The six aromatic carbons will appear in the downfield region. The carbons directly bonded to the highly electronegative fluorine atoms (C-2, C-3) will be significantly downfield and show large coupling constants. The carbon attached to the bromine atom (C-1) will also be in this region, but its chemical shift is influenced by the "heavy atom effect." The remaining carbons (C-4, C-5, C-6) will have chemical shifts determined by their position relative to the various substituents.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| CH₃ | ~15 | Singlet |

| CH₂ | ~28 | Singlet |

| C-1 | ~110 | Doublet of doublets (dd) |

| C-2 | ~151 | Doublet of doublets (dd) |

| C-3 | ~148 | Doublet of doublets (dd) |

| C-4 | ~135 | Multiplet (m) |

| C-5 | ~125 | Multiplet (m) |

Note: Predicted values are based on analogous compounds like 1-bromo-2,3-difluorobenzene (B1273032) and 1-bromo-4-ethylbenzene (B134493). chemicalbook.comchegg.com Actual experimental values will show complex splitting due to one-bond and multi-bond C-F couplings.

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals will appear as multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). The precise chemical shifts help confirm the substitution pattern on the aromatic ring. For instance, data for related compounds like 1,3-difluorobenzene (B1663923) shows the characteristic chemical shift range for fluorine atoms on a benzene ring. docbrown.info

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F (at C-2) | ~-131 | Multiplet (m) |

Note: Predicted values are relative to a standard like CFCl₃ and are based on data from similar bromodifluorobenzene isomers. chemicalbook.comspectrabase.com Actual spectra will show complex splitting patterns.

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the CH₃ and CH₂ protons of the ethyl group, confirming their connectivity. It would also show a correlation between the aromatic protons at C-5 and C-6.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlation). nih.gov An HSQC spectrum would definitively link the proton signals of the ethyl group to their corresponding carbon signals and assign the aromatic C-5 and C-6 signals to their respective proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. For example, the methylene (CH₂) protons would show correlations to the aromatic carbons C-3, C-4, and C-5, confirming the position of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm the substitution pattern and the conformation of the molecule.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations.

The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific functional groups and vibrational modes. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these modes. chemicalbook.comresearchgate.net

Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | Ar-C-H | 3100 - 3000 |

| C-H stretching (aliphatic) | -CH₂, -CH₃ | 3000 - 2850 |

| C=C stretching (aromatic) | Ar C=C | 1600 - 1450 |

| C-H bending (aliphatic) | -CH₂, -CH₃ | 1470 - 1370 |

| C-F stretching | Ar-F | 1300 - 1100 |

| C-Br stretching | Ar-Br | 650 - 400 |

Note: These are general frequency ranges. The exact position and intensity of the bands are characteristic of the entire molecule's structure. Data from similar molecules like 1-bromo-4-ethylbenzene and 1-bromo-4-chlorobenzene (B145707) is used for these predictions. researchgate.netnih.gov

Spectroscopic Interpretation of Functional Groups

The infrared (IR) spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. The presence of the benzene ring is typically confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring influences the exact position and intensity of these bands.

The carbon-halogen bonds also give rise to distinct signals. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The C-F stretching vibrations of aromatic fluorides are known to be strong and generally appear in the 1100-1270 cm⁻¹ range. researchgate.net

The ethyl group would be identified by the characteristic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the 2850-2960 cm⁻¹ region, as well as C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

A summary of the expected IR absorption regions for the functional groups in this compound is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1270 |

| C-Br | Stretching | 500 - 600 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Alkyl C-H | Bending | ~1375 and ~1450 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern.

Several ionization techniques can be employed to determine the molecular weight of this compound.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons. aip.org It typically produces a prominent molecular ion peak (M⁺), which for this compound would appear at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio. acs.orgosti.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and large molecules. While less common for nonpolar aromatic compounds like this compound, it can be used if the compound is amenable to protonation or adduct formation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wide range of compounds, including less polar molecules. It often produces protonated molecules [M+H]⁺ or molecular ions (M⁺), providing clear molecular weight information.

The expected molecular ion peaks for this compound using different ionization techniques are summarized below.

| Ionization Technique | Expected Ion | Characteristic Feature |

| EI | M⁺ | Isotopic pattern of bromine (M⁺, M+2) |

| ESI | [M+H]⁺ or adducts | Dependent on solvent and additives |

| APCI | [M+H]⁺ or M⁺ | Provides clear molecular weight |

The fragmentation pattern observed in the mass spectrum, particularly under EI conditions, provides valuable structural information. cambridge.org For this compound, several key fragmentation pathways can be anticipated:

Loss of a Methyl Radical: A common fragmentation for ethyl-substituted benzenes is the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic cation. docbrown.infonih.govpearson.com This would result in a significant peak at m/z [M-15]⁺.

Loss of an Ethyl Radical: Cleavage of the entire ethyl group (•C₂H₅, 29 Da) can also occur, leading to a peak at m/z [M-29]⁺.

Loss of Bromine: The C-Br bond can break, leading to the loss of a bromine radical (•Br, 79 or 81 Da), resulting in a peak at m/z [M-79]⁺ or [M-81]⁺.

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller charged species.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and is particularly useful for analyzing aromatic compounds. up.ac.za

The benzene ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV-Vis light. Benzene itself exhibits three main absorption bands: two intense primary bands around 184 and 204 nm, and a less intense, fine-structured secondary band around 256 nm. quimicaorganica.orghnue.edu.vnspcmc.ac.in These absorptions arise from π → π* electronic transitions within the aromatic system. hnue.edu.vn

Substitution on the benzene ring affects the position and intensity of these absorption bands. The presence of the bromo, ethyl, and difluoro substituents on the benzene ring of this compound will cause shifts in these absorption bands (bathochromic or hypsochromic shifts) and potentially an increase in their intensity (hyperchromic effect). hnue.edu.vn Halogen substituents and alkyl groups typically cause a red shift (bathochromic shift) of the primary and secondary absorption bands. up.ac.zaquimicaorganica.org The interaction of these substituents can lead to a complex spectrum, but the general features of a substituted benzene will be apparent. The fine structure of the secondary band is often lost upon substitution. spcmc.ac.in

The UV-Vis spectrum, therefore, serves as a fingerprint for the substituted aromatic system and can be used for qualitative analysis and comparison with related compounds. nist.gov

Vi. Applications and Derivatization in Organic Synthesis and Materials Science

Synthetic Routes to Bioisosteres and Analogues in Chemical Research

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles. The compound 1-Bromo-4-ethyl-2,3-difluorobenzene serves as a valuable building block for the synthesis of complex organic molecules, including bioisosteres and analogues of biologically active compounds. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

A notable application of the 4-ethyl-2,3-difluorophenyl moiety is found in the development of inhibitors for c-Met, a receptor tyrosine kinase implicated in various cancers. For instance, the compound 6-(1-(4-ethyl-2,3-difluorophenyl)tetrazol-5-yl)pyridin-2-amine has been identified as a c-Met protein kinase inhibitor. The tetrazole ring in this molecule often acts as a bioisostere for a carboxylic acid group, a common feature in many enzyme inhibitors.

The synthesis of such analogues can be envisaged through several well-established synthetic routes, typically involving the formation of the key carbon-nitrogen or carbon-carbon bonds from the parent aryl bromide. A plausible synthetic pathway to a tetrazole-based bioisostere starting from this compound is outlined below. This approach leverages the versatility of the bromine atom for substitution reactions.

A key transformation in the synthesis of many nitrogen-containing analogues is the conversion of the aryl bromide to an arylamine. This can be achieved through a Buchwald-Hartwig amination reaction, which allows for the formation of a carbon-nitrogen bond. Once the 4-ethyl-2,3-difluoroaniline is obtained, it can be further functionalized. For the synthesis of a tetrazole derivative, the amine can be converted to an isothiocyanate, which then undergoes cyclization with sodium azide to form the tetrazole ring.

Alternatively, palladium-catalyzed cyanation of this compound would yield 4-ethyl-2,3-difluorobenzonitrile. This nitrile is a versatile intermediate that can be converted to a tetrazole ring through a [2+3] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a Lewis acid.

The following table summarizes a proposed synthetic route to a key intermediate for c-Met inhibitors:

| Step | Starting Material | Reagents and Conditions | Product | Reaction Type |

| 1 | This compound | Pd(OAc)₂, BINAP, NaOt-Bu, Toluene, 100 °C | 4-ethyl-2,3-difluoroaniline | Buchwald-Hartwig Amination |

| 2 | 4-ethyl-2,3-difluoroaniline | CSCl₂, NaHCO₃, CH₂Cl₂/H₂O | 1-isothiocyanato-4-ethyl-2,3-difluorobenzene | Isothiocyanate Formation |

| 3 | 1-isothiocyanato-4-ethyl-2,3-difluorobenzene | NaN₃, DMF, 120 °C | 5-(4-ethyl-2,3-difluorophenyl)-1H-tetrazole | Tetrazole Formation |

This synthetic strategy highlights the utility of this compound as a precursor for introducing the 4-ethyl-2,3-difluorophenyl moiety into complex heterocyclic systems that can serve as bioisosteres in drug discovery programs.

Chiral Derivatization and Stereoselective Synthesis Strategies

The introduction of chirality into drug candidates is a critical aspect of medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different pharmacological activities and toxicities. While there is limited specific literature on the chiral derivatization and stereoselective synthesis starting directly from this compound, established principles of asymmetric synthesis can be applied to introduce chirality into molecules containing the 4-ethyl-2,3-difluorophenyl scaffold.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is an optically active compound that can be temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. For example, if a carboxylic acid functionality were introduced to the 4-ethyl-2,3-difluorophenyl ring (e.g., via Grignard formation from the bromide followed by carboxylation), this acid could be coupled to a chiral amine or alcohol auxiliary. Subsequent reactions on the molecule would then be influenced by the stereocenter of the auxiliary, leading to the diastereoselective formation of new stereocenters. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Another powerful approach is the use of transition-metal-catalyzed asymmetric reactions. Chiral ligands complexed to a metal center can create a chiral environment that directs the stereochemical course of a reaction. For instance, in a Suzuki-Miyaura cross-coupling reaction, a chiral phosphine (B1218219) ligand on the palladium catalyst could potentially be used to control the atropisomerism of a biaryl product containing the 4-ethyl-2,3-difluorophenyl group, provided there is a sufficiently high barrier to rotation around the aryl-aryl bond.

Furthermore, stereoselective reductions of a ketone or imine bearing the 4-ethyl-2,3-difluorophenyl group can be achieved using chiral reducing agents or catalysts. For example, the asymmetric reduction of a prochiral ketone can be accomplished using chiral borane reagents (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral catalyst (e.g., a Ru-BINAP complex) to produce a chiral alcohol with high enantiomeric excess.

A hypothetical example of a stereoselective synthesis to introduce a chiral center adjacent to the aromatic ring is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Product | Stereoselective Strategy |

| 1 | This compound | Mg, THF; then Acetaldehyde | 1-(4-ethyl-2,3-difluorophenyl)ethanol | - |

| 2 | 1-(4-ethyl-2,3-difluorophenyl)ethanol | (COCl)₂, DMSO, Et₃N | 1-(4-ethyl-2,3-difluorophenyl)ethan-1-one | - |

| 3 | 1-(4-ethyl-2,3-difluorophenyl)ethan-1-one | H₂, (R)-Ru(OAc)₂-BINAP, MeOH | (R)-1-(4-ethyl-2,3-difluorophenyl)ethanol | Asymmetric Hydrogenation |

These strategies represent general and powerful methods in modern organic synthesis that could be applied to generate chiral derivatives of this compound for various applications in chemical research and drug development. The choice of a specific strategy would depend on the desired target molecule and the position at which the stereocenter is to be introduced.

Vii. Advanced Methodologies in the Study of 1 Bromo 4 Ethyl 2,3 Difluorobenzene

Crystallographic Techniques (e.g., X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

For a compound like 1-Bromo-4-ethyl-2,3-difluorobenzene, which is a liquid at room temperature, crystallographic analysis would first require inducing crystallization, typically by cooling the substance to a low temperature. Once a suitable single crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 1: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-Br, C-F, C-C (aromatic), C-C (ethyl) |

| Bond Angles (°) | Angles around the aromatic ring and substituents |

| Intermolecular Interactions | π-π stacking, halogen bonding (Br···F or Br···Br) |

This table is illustrative and based on general knowledge of similar small organic molecules. Actual data would require experimental determination.

Reaction Monitoring Techniques (e.g., In-situ IR, NMR)

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and offline analysis. This provides valuable kinetic and mechanistic insights.

For reactions involving this compound, such as Grignard reagent formation or cross-coupling reactions, in-situ monitoring could be employed to:

Track the consumption of reactants: The disappearance of vibrational bands (IR) or resonance signals (NMR) corresponding to this compound would indicate the progress of the reaction.

Identify and monitor intermediates: Transient species that may not be observable by conventional analysis can often be detected.

Determine reaction endpoints: The stabilization of reactant and product signals signifies the completion of the reaction.

For example, in a Suzuki coupling reaction, in-situ IR could monitor the C-Br stretching frequency to follow the conversion of the starting material. Similarly, in-situ NMR could track the changes in the chemical shifts of the aromatic protons or the fluorine atoms as the bromine is replaced.

Flow Chemistry Approaches for Synthesis and Optimization

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and ease of scalability. Current time information in Vanderburgh County, US. The synthesis of fluorinated aromatic compounds, in particular, can benefit from the precise control offered by flow reactors. nih.govamt.uk

The synthesis of this compound could be adapted to a flow process. For instance, the bromination of 1-ethyl-2,3-difluorobenzene (B13223931) could be performed by continuously pumping the substrate and a brominating agent through a heated or photochemically activated reactor. The benefits would include:

Rapid optimization: Reaction parameters such as temperature, residence time, and stoichiometry can be quickly varied to find the optimal conditions for yield and selectivity.

Improved safety: The small reactor volume minimizes the risk associated with handling hazardous reagents like bromine.

Consistent product quality: The steady-state operation of a flow reactor can lead to more reproducible results compared to batch production.

A review of flow chemistry applications in the flavors and fragrances industries highlights the successful implementation of this technology for the synthesis of complex aromatic molecules, demonstrating its potential for compounds like this compound. beilstein-journals.org

Microfluidic Applications in Reaction Screening

Microfluidic devices, also known as "lab-on-a-chip" systems, utilize networks of micrometer-sized channels to perform chemical reactions on a very small scale. These platforms are particularly well-suited for high-throughput screening and reaction optimization due to the minimal reagent consumption and rapid analysis times.

In the context of this compound, microfluidic systems could be used to:

Rapidly screen reaction conditions: A large number of catalysts, solvents, and temperature conditions for a particular transformation (e.g., a Heck or Sonogashira coupling) could be tested in parallel.

Investigate reaction kinetics: The excellent mixing and heat transfer in microchannels allow for precise kinetic measurements.

Synthesize small quantities of derivatives: A library of derivatives of this compound could be generated for biological or materials science screening.

While specific microfluidic studies on this compound are not documented, the principles have been widely applied to other halogenated aromatic compounds for applications ranging from catalyst screening to the synthesis of radiolabeled tracers.

Viii. Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Fluoroaromatics

Moreover, the principles of green chemistry are expected to drive innovation in this area. This includes the exploration of catalytic methods that minimize waste and energy consumption. For instance, visible-light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization under mild conditions and will likely be applied to substrates like 1-Bromo-4-ethyl-2,3-difluorobenzene to forge new carbon-carbon and carbon-heteroatom bonds.

A related area of interest is the synthesis of analogous compounds where the ethyl group is replaced by an ethoxy group, such as in 1-Bromo-4-ethoxy-2,3-difluorobenzene. echemi.com The synthesis of this compound has been achieved through the reaction of 4-bromo-2,3-difluorophenol (B118781) with bromoethane. echemi.com Developing sustainable routes to such precursors will be crucial.

| Compound Name | CAS Number | Molecular Formula |

| This compound | Not available | C8H7BrF2 |

| 1-Bromo-2,3-difluorobenzene (B1273032) | 38573-88-5 | C6H3BrF2 |

| 1-Bromo-4-ethoxy-2,3-difluorobenzene | 156573-09-0 | C8H7BrF2O |

| 4-Bromo-2,3-difluorophenol | Not available | C6H3BrF2O |

| Bromoethane | 74-96-4 | C2H5Br |

Exploration of New Catalytic Transformations Involving Aryl Fluorides and Bromides

The presence of both a bromo and two fluoro substituents on the aromatic ring of this compound offers a rich playground for catalytic exploration. The carbon-bromine (C-Br) bond is a well-established handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of more complex molecular architectures. nbinno.com Future research will undoubtedly explore the selective functionalization of the C-Br bond in the presence of the more robust carbon-fluorine (C-F) bonds.

Conversely, the activation of C-F bonds, which are among the strongest in organic chemistry, is a significant and ongoing challenge. mdpi.com The development of new catalytic systems, potentially employing transition metals like palladium, nickel, or even single-atom catalysts, could enable the selective transformation of the C-F bonds in this compound. mdpi.com This would open up novel synthetic pathways that are currently inaccessible. For example, the regioselective replacement of one of the fluorine atoms with another functional group would lead to a diverse array of new building blocks.

The interplay between the different halogen substituents will be a key focus. Researchers will likely investigate catalytic systems that can differentiate between the C-Br and C-F bonds, allowing for sequential and controlled functionalization of the molecule. This could involve tuning ligand properties on the metal catalyst or employing different catalytic methods that exhibit orthogonal reactivity.

| Reaction Type | Description |

| Suzuki Coupling | A cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. |

| Heck Reaction | A cross-coupling reaction that forms a substituted alkene from an unsaturated halide and an alkene. |

| Sonogashira Coupling | A cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. |

Deeper Computational Insight into Reactivity and Selectivity in Polyfluorinated Systems

Computational chemistry is an increasingly indispensable tool for understanding and predicting the behavior of complex molecules. For this compound, theoretical studies will be crucial for elucidating its electronic structure and predicting its reactivity in various chemical transformations.

Density Functional Theory (DFT) and other advanced computational methods can be employed to:

Calculate the electron density distribution to identify the most reactive sites for nucleophilic and electrophilic attack. mdpi.com

Model the transition states of potential reactions to understand the energy barriers and predict the most likely reaction pathways. mdpi.com

Simulate spectroscopic data, such as NMR spectra, to aid in the characterization of reaction products.

By providing a deeper understanding of the fundamental properties of this compound, computational studies can guide the rational design of new experiments and accelerate the discovery of novel reactions and applications. For instance, computational models can help in the selection of appropriate catalysts and reaction conditions to achieve high selectivity in the functionalization of this polyfunctionalized arene.

| Computational Method | Application in Studying this compound |

| Density Functional Theory (DFT) | Calculating electronic structure, predicting reactivity, and modeling reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra and understanding electronic excitations. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing chemical bonding and intermolecular interactions. |

Applications in Emerging Fields of Chemical Science as Advanced Building Blocks

The unique combination of functional groups in this compound makes it a highly attractive building block for the synthesis of advanced materials and biologically active compounds.

In materials science , the incorporation of fluorine atoms into organic molecules can enhance thermal stability, and tune electronic properties. This compound could serve as a precursor for the synthesis of novel liquid crystals, polymers, and organic light-emitting diode (OLED) materials. lookchem.com The bromo- and fluoro-substituents provide handles for polymerization and further functionalization to fine-tune the material's properties. For example, the synthesis of 1-Bromo-4-(4-ethylphenyl)-2,3-difluorobenzene demonstrates how the parent compound can be used to create more complex, bi-aryl structures that are often found in advanced materials. nih.gov

| Field | Potential Application of this compound |

| Materials Science | Precursor for liquid crystals, high-performance polymers, and OLEDs. |

| Medicinal Chemistry | Building block for the synthesis of novel pharmaceuticals, particularly those requiring a difluorophenyl moiety. |

| Agrochemicals | Intermediate for the development of new herbicides and pesticides with enhanced efficacy. |

Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization

The future of chemical research lies in the integration of multiple disciplines. For a molecule as complex and potentially versatile as this compound, a synergistic approach that combines synthetic chemistry, computational modeling, and advanced analytical techniques will be paramount.

This integrated workflow would involve:

Computational Prediction: Using theoretical models to predict the most promising reactions and target molecules derived from this compound.

Synthetic Execution: Carrying out the predicted reactions in the laboratory, optimizing conditions for yield and selectivity.

Advanced Characterization: Employing a suite of analytical techniques, including multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography, to unambiguously determine the structure and properties of the newly synthesized compounds.

Iterative Refinement: Feeding the experimental results back into the computational models to refine their accuracy and predictive power.

This closed-loop approach will not only accelerate the pace of discovery but also lead to a more profound and fundamental understanding of the chemistry of polyfunctionalized fluoroaromatics. It represents a paradigm shift from trial-and-error synthesis to a more rational and design-oriented approach to chemical innovation.

Q & A

Q. What are effective synthetic routes for 1-Bromo-4-ethyl-2,3-difluorobenzene?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : Utilize aryl halides (e.g., 1-bromo-2,3-difluorobenzene derivatives) with organoboron reagents. For example, coupling 1-bromo-2,3-difluorobenzene with ethylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in THF/water, as demonstrated in analogous Suzuki reactions .

- Nucleophilic Substitution : Introduce the ethyl group via alkylation of a bromo-difluorobenzene precursor. For instance, treat 1-bromo-2,3-difluorobenzene with ethylmagnesium bromide under anhydrous conditions, followed by quenching and purification .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or distillation (if volatile) to isolate the product. Verify purity via GC/HPLC (>95% purity thresholds, as seen in supplier data for related bromo-ethylbenzenes) .

Q. How can researchers confirm the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substitution patterns. For example, the ethyl group’s triplet () in NMR and distinct fluorine coupling in NMR can validate structure .